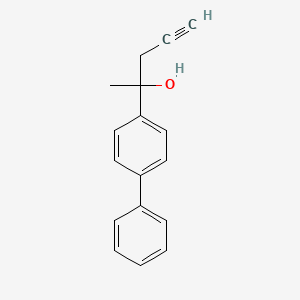
Cesium gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium gluconate is a chemical compound composed of cesium and gluconic acid. It is commonly used in scientific research, particularly in the field of electrophysiology, due to its ability to block potassium channels and currents. This property makes it an essential component in this compound-based internal solutions for patch clamp electrophysiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium gluconate can be synthesized by titrating gluconic acid with cesium hydroxide (CsOH) to achieve a pH of 7.0. This process involves careful control of the reaction conditions to ensure the correct stoichiometry and pH balance .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing gluconic acid with cesium carbonate or cesium hydroxide. The resulting solution is then purified and crystallized to obtain the final product. This method ensures high purity and consistency, which is crucial for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
Cesium gluconate primarily undergoes substitution reactions due to the presence of the gluconate moiety. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions
Substitution Reactions: this compound can react with halides and other nucleophiles under mild conditions.
Complexation Reactions: It forms complexes with metal ions such as calcium and magnesium, which can be used in various analytical applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with calcium chloride can produce calcium gluconate and cesium chloride .
Scientific Research Applications
Cesium gluconate is widely used in scientific research due to its unique properties:
Electrophysiology: It is a key component in internal solutions for patch clamp electrophysiology, where it helps block potassium channels and currents, providing a good space clamp.
Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in various analytical techniques, including ion chromatography and spectrophotometry.
Mechanism of Action
Cesium gluconate exerts its effects by blocking potassium channels and currents. This action is crucial in electrophysiological studies, where it helps maintain a stable membrane potential and prevents unwanted potassium ion fluxes. The molecular targets of this compound include voltage-gated potassium channels, which are essential for regulating neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
Potassium Gluconate: Similar to cesium gluconate, potassium gluconate is used in various applications, including as a dietary supplement and in medical treatments for potassium deficiency.
Sodium Gluconate: This compound is widely used in the food and pharmaceutical industries as a chelating agent and stabilizer.
Calcium Gluconate: Commonly used in medicine to treat calcium deficiencies and as an antidote for magnesium sulfate toxicity.
Uniqueness of this compound
This compound is unique due to its ability to block potassium channels, a property not shared by its similar compounds. This makes it particularly valuable in electrophysiological research, where precise control of ion channels is essential .
Properties
Molecular Formula |
C6H11CsO7 |
|---|---|
Molecular Weight |
328.05 g/mol |
IUPAC Name |
cesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Cs/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
IDGWYOYDRLQSAS-JJKGCWMISA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cs+] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

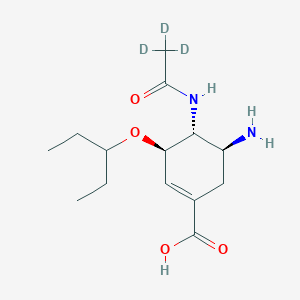

![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
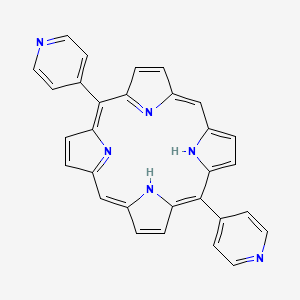
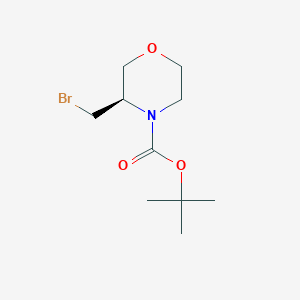
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
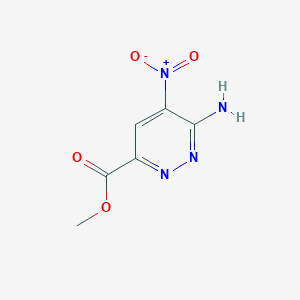
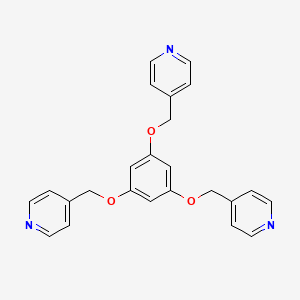
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
